2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid

Description

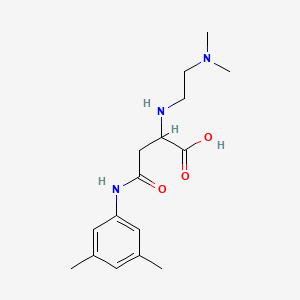

2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid is a synthetic organic compound featuring a butanoic acid backbone modified with two key substituents:

- Position 4: A 3,5-dimethylphenylamino group conjugated to a ketone (oxo group), contributing aromaticity and lipophilicity.

This compound is structurally related to derivatives of 4-oxobutanoic acid, a scaffold known for its role in medicinal chemistry due to its ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

2-[2-(dimethylamino)ethylamino]-4-(3,5-dimethylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-11-7-12(2)9-13(8-11)18-15(20)10-14(16(21)22)17-5-6-19(3)4/h7-9,14,17H,5-6,10H2,1-4H3,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRCEBFTJGGOAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCN(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid , also known by its CAS number 1097874-05-9 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 307.39 g/mol . The structure consists of a butanoic acid derivative with dimethylamino and phenyl groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H25N3O3 |

| Molecular Weight | 307.39 g/mol |

| CAS Number | 1097874-05-9 |

Anticonvulsant Activity

Research indicates that compounds with similar structural features have shown significant anticonvulsant activity. For instance, a study on related compounds demonstrated their efficacy in various seizure models, suggesting that the incorporation of specific amino acid derivatives can enhance blood-brain barrier penetration and anticonvulsant properties . The mechanism is believed to involve modulation of GABAergic signaling pathways, which are critical in seizure control.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have indicated that structurally similar compounds can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases .

The proposed mechanisms through which this compound exerts its effects include:

- GABA Receptor Modulation : Enhancing GABAergic transmission may lead to increased inhibitory signaling in the central nervous system.

- Antioxidant Properties : The compound may exhibit antioxidant activities that protect neurons from oxidative damage.

- Inflammatory Pathway Inhibition : It might inhibit pro-inflammatory cytokines, contributing to its neuroprotective effects.

Study 1: Anticonvulsant Screening

A series of pharmacophoric hybrids were synthesized and screened for anticonvulsant activity using various seizure models (e.g., maximal electroshock-induced seizure). The results indicated that certain derivatives exhibited significant protective effects against seizures without notable neurotoxicity, highlighting the therapeutic potential of such compounds .

Study 2: Neuroprotection in Neurodegenerative Models

In a study examining the neuroprotective effects of related compounds, it was found that these agents could significantly reduce neuronal cell death in models of oxidative stress. The results suggest that modifications to the amino acid side chains can enhance protective effects against neurodegeneration .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinctions:

Key Comparative Insights:

Solubility and Bioavailability: The dimethylaminoethyl group in the reference compound likely improves aqueous solubility compared to analogs like 4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid, which lacks ionizable groups . Compounds with rigid aromatic linkers (e.g., 18g) may exhibit reduced membrane permeability due to increased molecular planarity .

Synthetic Accessibility: Derivatives such as 19a (2-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid) are synthesized via nucleophilic substitution of phenolic precursors with chloroacetic acid derivatives . Similar strategies could apply to the reference compound.

Fluorinated analogs (e.g., 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid) highlight the role of electronegative substituents in modulating target binding .

Safety Profile :

- The 3,5-dimethylphenyl group is associated with irritation hazards (H315, H319) in related compounds , which may extend to the reference compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.